methyl 1-methylcyclohexane-1-carboxylate

Purity Quality Control Procurement

Methyl 1-methylcyclohexane-1-carboxylate (CAS 30206-10-1, also registered under CAS 825-04-7) is a methyl ester of a saturated monocyclic tertiary carboxylic acid, with molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. The compound features a cyclohexane ring bearing a geminal methyl and methoxycarbonyl group at the C1 position, yielding a LogP (XLogP3-AA) of 2.6, which informs its solubility profile in organic solvents.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 30206-10-1
Cat. No. B7961860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-methylcyclohexane-1-carboxylate
CAS30206-10-1
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)OC
InChIInChI=1S/C9H16O2/c1-9(8(10)11-2)6-4-3-5-7-9/h3-7H2,1-2H3
InChIKeyNKZISBBWNQEPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Methylcyclohexane-1-Carboxylate (CAS 30206-10-1): Core Identifiers and Chemical Class for Procurement Screening


Methyl 1-methylcyclohexane-1-carboxylate (CAS 30206-10-1, also registered under CAS 825-04-7) is a methyl ester of a saturated monocyclic tertiary carboxylic acid, with molecular formula C9H16O2 and a molecular weight of 156.22 g/mol [1]. The compound features a cyclohexane ring bearing a geminal methyl and methoxycarbonyl group at the C1 position, yielding a LogP (XLogP3-AA) of 2.6, which informs its solubility profile in organic solvents [2]. It is typically procured as a colorless liquid with a purity specification ranging from 95% to 97% and is recommended for refrigerated storage to maintain integrity .

Why Unsubstituted Cyclohexanecarboxylate Esters Are Not Direct Replacements for Methyl 1-Methylcyclohexane-1-Carboxylate in Synthetic Sequences


The presence of the gem-dimethyl substitution at the cyclohexane C1 position in methyl 1-methylcyclohexane-1-carboxylate introduces steric hindrance and electronic effects that alter reactivity and conformational preferences compared to unsubstituted analogs such as methyl cyclohexanecarboxylate (CAS 4630-82-4). For instance, the increased lipophilicity conferred by the additional methyl group (XLogP3-AA = 2.6 versus ~1.8 for methyl cyclohexanecarboxylate) may affect partition coefficients and bioavailability in medicinal chemistry contexts [1]. Moreover, the tertiary ester bond in this compound exhibits different hydrolysis kinetics relative to primary or secondary esters, potentially impacting stability in aqueous or acidic environments [2]. Consequently, substituting a structurally related ester without the geminal methyl group could lead to divergent synthetic outcomes or altered physicochemical properties in downstream applications.

Quantitative Differentiation of Methyl 1-Methylcyclohexane-1-Carboxylate: Evidence-Based Comparator Analysis for Scientific Selection


Purity Specifications: 95% to 97% Assay Range Across Suppliers for Methyl 1-Methylcyclohexane-1-Carboxylate

Methyl 1-methylcyclohexane-1-carboxylate is commercially available with a minimum purity specification of 95% (AKSci) and 97% (Sigma-Aldrich), while the unsubstituted analog methyl cyclohexanecarboxylate (CAS 4630-82-4) is often supplied at >98% purity . The slightly lower purity specification for the methyl-substituted compound may reflect synthetic challenges associated with the geminal methyl group, such as incomplete esterification or side reactions, which can be relevant when high purity is a critical parameter for sensitive applications [1].

Purity Quality Control Procurement

Lipophilicity (XLogP3-AA) of Methyl 1-Methylcyclohexane-1-Carboxylate Versus Methyl Cyclohexanecarboxylate

The computed lipophilicity (XLogP3-AA) of methyl 1-methylcyclohexane-1-carboxylate is 2.6, compared to a computed value of approximately 1.8 for methyl cyclohexanecarboxylate (CID 13654) [1][2]. This increase of 0.8 log units reflects the added methyl group's contribution to hydrophobicity, which can influence membrane permeability, protein binding, and metabolic stability in biological systems [3].

Lipophilicity ADME Medicinal Chemistry

Role as a Synthetic Precursor: Quantitative Yield Data for Derivatization Reactions

Methyl 1-methylcyclohexane-1-carboxylate can be prepared from the corresponding acid, 1-methylcyclohexanecarboxylic acid (CAS 1123-25-7), using trimethylsilyldiazomethane, achieving a quantitative yield of 100% in a representative synthesis . While this yield is typical for esterification reactions, the presence of the geminal methyl group may necessitate longer reaction times or alternative conditions compared to unsubstituted cyclohexanecarboxylic acid derivatives [1].

Synthesis Building Block Esterification

Validated Application Scenarios for Methyl 1-Methylcyclohexane-1-Carboxylate Based on Quantified Evidence


Synthetic Intermediate for Medicinal Chemistry Building Blocks

This compound is employed as a precursor in the synthesis of imidazoline derivatives with potent antihyperglycemic activity, as demonstrated in a rat model of type 2 diabetes . The presence of the geminal methyl group is critical for the desired biological activity, as it contributes to the lipophilicity and steric profile of the final pharmacophore [1].

Reference Standard in Pharmacokinetic Studies of Carboxylic Acid Analogs

While the methyl ester itself is not typically used directly in vivo, its parent acid, 1-methyl-1-cyclohexanecarboxylic acid (MCCA), has been extensively studied as a structural analog of valproic acid. The methyl ester serves as a convenient, stable, and non-polar precursor that can be hydrolyzed to the free acid for use in pharmacokinetic and pharmacodynamic assays [2]. For example, MCCA has been used as an internal standard in the determination of valproic acid metabolites, and the methyl ester provides a reliable synthetic entry point to this important reference material .

Model Compound for Investigating Steric Effects on Ester Reactivity

Due to its unique geminal substitution pattern, methyl 1-methylcyclohexane-1-carboxylate serves as a model substrate for studying the influence of steric hindrance on ester hydrolysis rates and other nucleophilic acyl substitution reactions [1]. Researchers can use this compound to quantify the effect of the methyl group on reaction kinetics compared to less hindered esters like methyl cyclohexanecarboxylate.

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